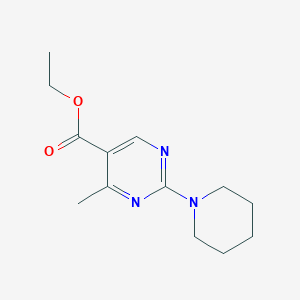
Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities
Vorbereitungsmethoden
The synthesis of Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate typically involves the reaction of piperidine with a pyrimidine derivative under specific conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential neuroprotective and anti-neuroinflammatory properties . In medicine, it may be explored for its antiviral, anticancer, antioxidant, and antimicrobial activities
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, thereby exhibiting anti-inflammatory properties . It may also reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its neuroprotective activity . The compound’s effects are likely mediated through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate While both compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical properties and biological activities
Biologische Aktivität
Ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate is an organic compound belonging to the piperidinecarboxylic acid class. Its complex structure, featuring a piperidine ring and a pyrimidine moiety, suggests potential pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, enzyme inhibition, and potential therapeutic applications.
The compound has a molecular formula of C13H18N2O2 and a molecular weight of approximately 263.3354 g/mol. The structural complexity of this compound allows for interactions with various biological targets, which may lead to diverse pharmacological effects.
The proposed mechanism of action for this compound involves interaction with specific proteins and biochemical pathways:
Target Proteins
Research on related compounds suggests that they may interact with proteins such as ATF4 and NF-kB, influencing cellular stress responses and inflammatory processes.
Biochemical Pathways
The compound may modulate several pathways:
- Inhibition of Apoptosis : Similar compounds have been shown to inhibit apoptosis in various cell types.
- Regulation of Inflammatory Responses : By targeting the NF-kB pathway, the compound might reduce inflammation associated with chronic diseases .
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-piperidin-1-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-12(17)11-9-14-13(15-10(11)2)16-7-5-4-6-8-16/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGHFDFQXJOGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













